![molecular formula C6H15O4P<br>C6H15O4P<br>(C2H5)3PO4 B3418344 Tris[(~13~C_2_)ethyl] phosphate CAS No. 1228182-36-2](/img/structure/B3418344.png)
Tris[(~13~C_2_)ethyl] phosphate
Overview
Description
Tris[(13C2)ethyl] phosphate is a phosphate ester of ethanolamine, which is used in scientific research as a tracer for metabolic studies. It is a stable isotope-labeled compound that is used for the analysis of metabolic pathways and the identification of metabolic intermediates. Tris[(13C2)ethyl] phosphate is a non-toxic and non-radioactive compound that is widely used in research.
Mechanism of Action
Tris[(13C2)ethyl] phosphate is a non-toxic and non-radioactive compound that is metabolized in the body like other phosphate esters. It is hydrolyzed by phosphatases to release ethanolamine and phosphate. The released phosphate is then incorporated into various metabolic pathways, and the released ethanolamine is further metabolized.
Biochemical and Physiological Effects:
Tris[(13C2)ethyl] phosphate has no known biochemical or physiological effects on the body. It is a non-toxic and non-radioactive compound that is metabolized like other phosphate esters.
Advantages and Limitations for Lab Experiments
Tris[(13C2)ethyl] phosphate is a stable isotope-labeled compound that is non-toxic and non-radioactive. It is widely used in scientific research as a metabolic tracer. Tris[(13C2)ethyl] phosphate has several advantages, including its stability, non-toxicity, and non-radioactivity. However, it also has some limitations, such as its high cost and limited availability.
Future Directions
Tris[(13C2)ethyl] phosphate has a wide range of applications in scientific research. Future research can focus on the development of new synthesis methods to reduce the cost and increase the availability of Tris[(13C2)ethyl] phosphate. Further research can also focus on the development of new applications for Tris[(13C2)ethyl] phosphate, such as its use in the study of specific metabolic pathways or in the diagnosis of metabolic disorders.
In conclusion, Tris[(13C2)ethyl] phosphate is a stable isotope-labeled compound that is widely used in scientific research as a metabolic tracer. It has several advantages, including its stability, non-toxicity, and non-radioactivity. However, it also has some limitations, such as its high cost and limited availability. Future research can focus on the development of new synthesis methods and new applications for Tris[(13C2)ethyl] phosphate.
Scientific Research Applications
Tris[(13C2)ethyl] phosphate is used as a metabolic tracer in scientific research. It is used to study metabolic pathways, identify metabolic intermediates, and analyze metabolic fluxes. Tris[(13C2)ethyl] phosphate is used in various fields of research, including biochemistry, pharmacology, and toxicology.
properties
IUPAC Name |
tri(1,2-13C2)ethyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWPFSLDHJDLRL-IDEBNGHGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]OP(=O)(O[13CH2][13CH3])O[13CH2][13CH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745974 | |
Record name | Tris[(~13~C_2_)ethyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[(~13~C_2_)ethyl] phosphate | |
CAS RN |
1228182-36-2 | |
Record name | Tris[(~13~C_2_)ethyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-36-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.